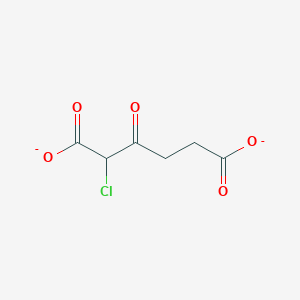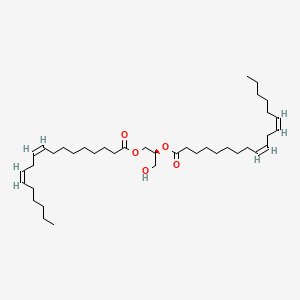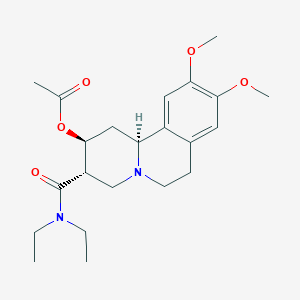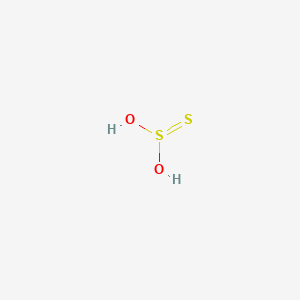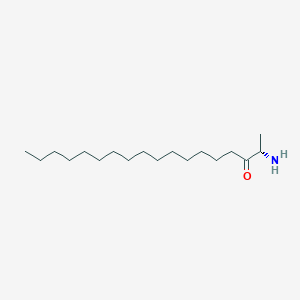
(2S)-2-aminooctadecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-deoxy-3-dehydrosphinganine is a sphingoid consisting of 3-dehydrosphinganine in which the terminal hydroxy group is replaced by a hydrogen. It derives from a 3-dehydrosphinganine. It is a conjugate base of a 1-deoxy-3-dehydrosphinganine(1+).
Applications De Recherche Scientifique
Structural Studies in Glycolipids
(2S)-2-Aminooctadecan-3-one, also known as sphingosine, plays a significant role in the structure of glycolipids. Martín‐Lomas and Chapman (1973) investigated the proton magnetic resonance (pmr) spectra of fully acetylated sphingosine derivatives, including 2S: 3R-2 amino-trans-4 octadecene-1, 3 diol. This study provides configurational and conformational information on these molecules, which are crucial in understanding their biological functions in cell membranes and signaling pathways (Martín‐Lomas & Chapman, 1973).
Protein Kinase C Inhibition Analysis
Rajewski et al. (1995) conducted an analytical study on a novel protein kinase C inhibitor, SPC-100270, which is a synthetic sphingosine analogue. This research developed methodologies to assess the isomeric purity of SPC-100270, which includes (2S,3S)-2-aminooctadecane-1,3-diol. The study's findings are significant in the quality control and stability assessment of this compound in clinical studies (Rajewski et al., 1995).
Synthesis of D-erythro-sphinganine
Siciliano et al. (2014) described the total synthesis of D-erythro-sphinganine, which includes (2S,3R)-2-aminooctadecane-1,3-diol, from N-tert-butyloxycarbonyl-L-serine methyl ester. This synthesis process is vital for obtaining sphinganine, a key sphingolipid component, which has implications in various biological processes, including signal transmission and cell recognition (Siciliano et al., 2014).
Study of Mn2+ Complexes in MRI
Drahoš et al. (2011) investigated Mn(2+) complexes as alternatives to Gd(3+) chelates in magnetic resonance imaging (MRI). They studied Mn(2+) complexes with 12-membered, pyridine-containing macrocyclic ligands, which can be related to the structural analysis of sphingosine derivatives like this compound. This research is essential for developing new contrast agents in MRI, offering potential alternatives to existing compounds (Drahoš et al., 2011).
Formation of Nonproteinogenic Amino Acid
Yin et al. (2004) studied the formation of 2S,3R-capreomycidine, a nonproteinogenic amino acid, from the viomycin biosynthesis pathway. The compound is structurally similar to this compound. This research contributes to understanding the biosynthesis of complex amino acids and their role in peptide antibiotics (Yin et al., 2004).
Propriétés
Formule moléculaire |
C18H37NO |
|---|---|
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
(2S)-2-aminooctadecan-3-one |
InChI |
InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17H,3-16,19H2,1-2H3/t17-/m0/s1 |
Clé InChI |
HNOAUFBMSISHIO-KRWDZBQOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)[C@H](C)N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)C(C)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


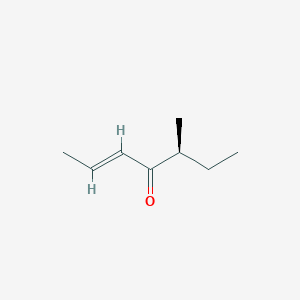
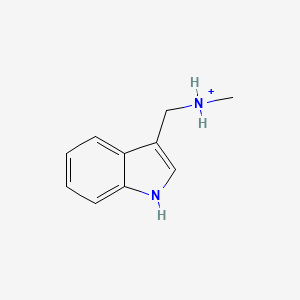
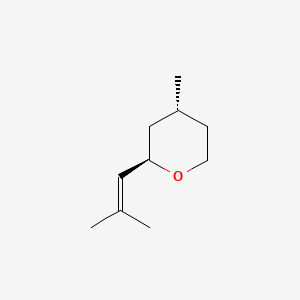
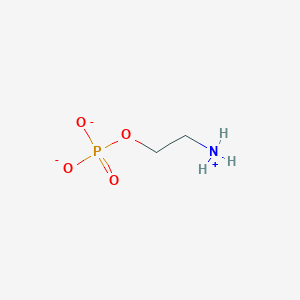
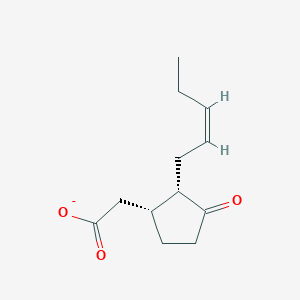
![7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B1242029.png)

